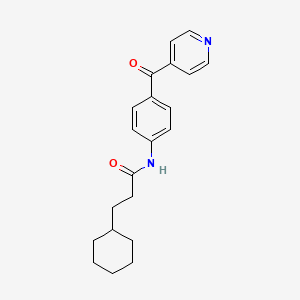

3-cyclohexyl-N-(4-isonicotinoylphenyl)propanamide

Description

Properties

IUPAC Name |

3-cyclohexyl-N-[4-(pyridine-4-carbonyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-20(11-6-16-4-2-1-3-5-16)23-19-9-7-17(8-10-19)21(25)18-12-14-22-15-13-18/h7-10,12-16H,1-6,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSWSMWHILARJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-isonicotinoylphenyl)propanamide typically involves the following steps:

Formation of the amide bond: This can be achieved by reacting 3-cyclohexylpropanoic acid with 4-isonicotinoylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Cyclohexyl group introduction: The cyclohexyl group can be introduced via a Grignard reaction or by using cyclohexyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-isonicotinoylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-cyclohexyl-N-(4-isonicotinoylphenyl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-isonicotinoylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the exact nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 3-cyclohexyl-N-(4-isonicotinoylphenyl)propanamide with key analogs from the evidence:

Key Observations

Impact of Substituents: The cyclohexyl group (present in ) increases lipophilicity, enhancing bioavailability compared to compounds with smaller alkyl chains (e.g., 3-chloro-N-(4-methylphenyl)propanamide ). Heterocyclic moieties (chromeno-pyridine , triazolo-pyridazin , oxadiazole ) confer target specificity. For instance, the thiazole group in facilitates binding to BRD4 via hydrogen bonding.

Biological Activity Trends :

- Compounds with sulfonyl or sulfonamide groups (e.g., ) exhibit higher selectivity, reducing off-target effects.

- Chlorophenyl or methoxyphenyl substituents () are linked to improved enzyme inhibition, likely due to electron-withdrawing effects enhancing electrophilic interactions.

Synthesis Complexity :

- Multi-step syntheses (e.g., ) require precise reaction control (temperature, solvent) and advanced analytical validation (NMR, HRMS). In contrast, simpler analogs like are synthesized in fewer steps.

Data Tables

Table 1: Molecular Properties Comparison

Table 2: Pharmacological Potential

Biological Activity

Overview

3-Cyclohexyl-N-(4-isonicotinoylphenyl)propanamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a cyclohexyl group, an isonicotinoyl moiety, and a propanamide structure, which contribute to its unique interactions with biological targets.

The synthesis of this compound typically involves the formation of an amide bond between 3-cyclohexylpropanoic acid and 4-isonicotinoylaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The mechanism of action for this compound is primarily linked to its interaction with specific enzymes or receptors, which may alter their activity and lead to various biological effects. The precise pathways involved depend on the target's nature and the context of the compound's application .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : The compound has been investigated for its ability to inhibit heat shock protein 90 (Hsp90), a critical chaperone involved in cancer cell survival. Inhibition of Hsp90 can lead to destabilization of various oncogenic proteins, thereby promoting apoptosis in cancer cells .

- Cytoprotective Effects : Studies have shown that derivatives related to cyclohexyl structures can enhance mitochondrial bioenergetics, suggesting potential applications in neurodegenerative diseases where mitochondrial dysfunction is prevalent .

- Enzyme Interaction : The compound may also interact with enzymes involved in metabolic pathways, which could be leveraged for therapeutic effects in metabolic disorders .

Case Studies

- Heat Shock Protein Inhibition : A study focusing on noviomimetics derived from similar structures demonstrated significant cytoprotective activity by improving mitochondrial function. This suggests that this compound could possess similar properties due to its structural analogies .

- Mitochondrial Bioenergetics : Research indicated that modifications on the cyclohexyl scaffold could enhance ATP production through oxidative phosphorylation, providing insights into how structural variations affect biological efficacy .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Cyclohexyl-N-(4-pyridinoylphenyl)propanamide | Pyridine instead of isonicotinoyl | Moderate anticancer activity |

| 3-Cyclohexyl-N-(4-benzoylphenyl)propanamide | Benzoyl group | Limited enzyme interaction |

| 3-Cyclohexyl-N-(4-cinnamoylphenyl)propanamide | Cinnamoyl group | Antioxidant properties |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-cyclohexyl-N-(4-isonicotinoylphenyl)propanamide, and what are the critical optimization parameters?

- Methodological Answer : Synthesis typically involves coupling 3-cyclohexylpropanoic acid derivatives with 4-isonicotinoylaniline precursors. Key steps include activating the carboxylic acid (e.g., via HOBt/EDCI coupling) and ensuring regioselective amide bond formation. Reaction conditions (temperature, solvent polarity, and pH) must be optimized to avoid side products like N-acylurea or over-oxidation of the cyclohexyl moiety. Purification often requires column chromatography or recrystallization in aprotic solvents .

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic coordinates and thermal parameters. For visualization, ORTEP-3 provides graphical representations of anisotropic displacement ellipsoids. Ensure data collection at high resolution (<2.0 Å) to minimize errors in bond-length/angle measurements .

Q. What are the primary biological targets identified for this compound, and how are they validated experimentally?

- Methodological Answer : The compound has been crystallized in complex with BRD4 bromodomains, confirmed via X-ray diffraction (PDB entry). Validate target engagement using fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding kinetics (Kd, Ki). Competitive displacement studies with known inhibitors (e.g., JQ1) further confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across different assay platforms?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or protein conformational states. Perform orthogonal assays:

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes for direct binding validation.

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in physiological environments.

Cross-reference crystallographic data (e.g., hydrogen-bonding networks in PDB 4M5E) to identify critical interactions that may be pH-sensitive .

Q. What computational strategies are recommended to predict the compound’s binding mode to novel targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) with force fields optimized for halogen bonds and π-stacking (critical for isonicotinoyl interactions). Validate with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of docked poses. Graph set analysis (Etter’s formalism) can map hydrogen-bonding patterns in crystal structures to infer binding motifs .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target kinases?

- Methodological Answer :

- Core Modifications : Introduce substituents at the cyclohexyl group to sterically block off-target binding.

- Proteome-wide Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target hits.

- Cocrystallization : Compare binding modes with off-target kinases to guide rational design.

For example, replacing the cyclohexyl group with a bulkier adamantane moiety reduced off-target activity in BRD4 inhibitors by 12-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.